COX-2 Inhibitory Activity: 3-Amino Metabolite Loses Potency Compared to Iguratimod
The 3-formylamino group is a critical pharmacophore for COX-2 inhibition. Iguratimod (3-formylamino) inhibits purified COX-2 enzyme with an IC₅₀ of 7.7 µg/mL (20 µM) and is inactive against COX-1 at concentrations up to 300 µg/mL, demonstrating high selectivity [1]. In contrast, the 3-amino metabolite (T-614M1, CAS 123663-48-9) is reported as a pharmacologically inactive metabolite with respect to COX-2 inhibition, consistent with the loss of the formyl substituent required for binding to the COX-2 active site [2]. This functional divergence directly illustrates why the 3-amino compound cannot substitute for iguratimod in biological assays.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Inactive (COX-2 inhibition not detected at relevant concentrations; T-614M1 metabolite) |
| Comparator Or Baseline | Iguratimod (T-614, 3-formylamino): IC₅₀ = 7.7 µg/mL (20 µM) for COX-2; IC₅₀ > 300 µg/mL for COX-1 |
| Quantified Difference | Complete loss of measurable COX-2 inhibitory activity upon conversion of 3-formylamino (parent) to 3-amino (metabolite) |
| Conditions | Purified COX-2 enzyme assay; also confirmed in bradykinin-stimulated PGE₂ release from mouse fibroblasts |
Why This Matters
This demonstrates that the 3-amino compound is not a suitable surrogate for iguratimod in any pharmacological experiment targeting COX-2, and its procurement as an impurity standard is justified precisely because it must be chromatographically separated and quantified to ensure iguratimod purity.
- [1] Tanaka, K.; Shimotori, T.; Makino, S.; Aikawa, Y.; Inaba, T.; Yoshida, C.; Takano, S. T-614, a novel antirheumatic drug, inhibits both the activity and induction of cyclooxygenase-2 (COX-2) in cultured fibroblasts. Jpn. J. Pharmacol. 1995, 67, 305–314. View Source
- [2] Kuriyama, K.; Higuchi, C.; Tanaka, K.; Yoshikawa, H.; Itoh, K. A novel anti-rheumatic drug, T-614, stimulates osteoblastic differentiation in vitro and bone morphogenetic protein-2-induced bone formation in vivo. Biochem. Biophys. Res. Commun. 2002, 299, 903–909. (Identifies T-614M1 as the 3-amino metabolite; activity attributable solely to parent T-614.) View Source
